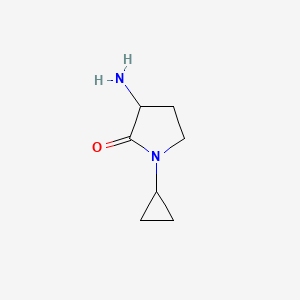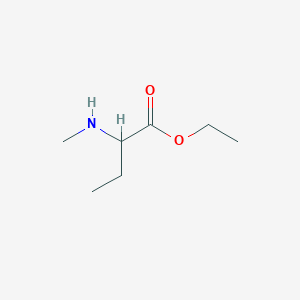
3-Amino-1-cyclopropylpyrrolidin-2-one
Übersicht
Beschreibung
3-Amino-1-cyclopropylpyrrolidin-2-one is a chemical compound that has been identified with the CAS numbers 1423028-15-2 and 1251066-16-6 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which includes 3-Amino-1-cyclopropylpyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of 3-Amino-1-cyclopropylpyrrolidin-2-one is influenced by its pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including 3-Amino-1-cyclopropylpyrrolidin-2-one, involves a cascade of reactions of N-substituted piperidines . The reaction conditions and the selectivity of the synthesis can be controlled by using a specific oxidant and additive .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The compound has been identified as a potential scaffold for developing novel inhibitors against Pseudomonas aeruginosa PBP3 . This application is crucial in the fight against multidrug-resistant bacterial strains, offering a new avenue for antibiotic development.
Drug Discovery and Screening
“3-Amino-1-cyclopropylpyrrolidin-2-one” derivatives are used in high-throughput screening (HTS) to discover new drugs . The compound’s structure allows for the identification of active agents against various biological targets.
β-Lactam Antibiotic Resistance
Research has shown that pyrrolidine derivatives can be used to bypass β-lactam resistance in bacteria . This is particularly important for developing treatments against bacteria that have become resistant to traditional β-lactam antibiotics.
Penicillin Binding Proteins (PBPs) Targeting
The compound serves as a base for creating inhibitors that target PBPs, which are proven targets inhibited by β-lactam antibiotics . This targeting is vital for the development of new antibacterial strategies.
Multi-Drug Resistance Combat
The structural features of “3-Amino-1-cyclopropylpyrrolidin-2-one” make it a candidate for combating multi-drug resistance in bacteria . Its optimization could lead to effective treatments against hard-to-treat infections.
Chemical Biology
As a versatile scaffold, the compound is used in chemical biology research to understand biological processes and develop new molecular tools .
Medicinal Chemistry
The pyrrolidine ring in “3-Amino-1-cyclopropylpyrrolidin-2-one” is a common feature in medicinal chemistry, where it’s used to create compounds with various biological activities .
Synthetic Route Identification
The compound aids in identifying the best synthetic routes for creating biologically active derivatives, which is essential for efficient drug synthesis .
Eigenschaften
IUPAC Name |
3-amino-1-cyclopropylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXGBMLUQYFTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-cyclopropylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)







![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)
